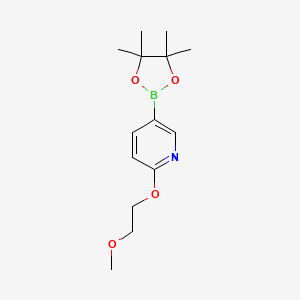

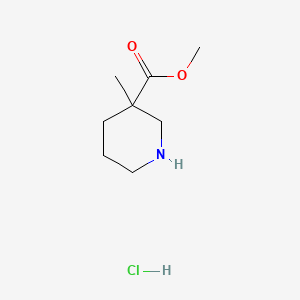

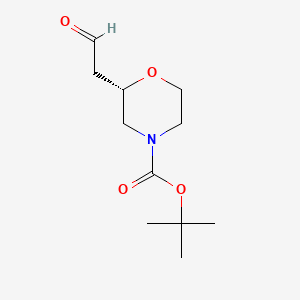

![molecular formula C15H18N2O6 B597817 Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate CAS No. 1211517-23-5](/img/structure/B597817.png)

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (BDC OX) is a synthetic, chiral, and non-steroidal compound that has been studied for its potential applications in the medical field. It is a derivative of the naturally occurring compound spirolactone, which is a type of steroid hormone. BDC OX has been studied for its ability to act as a potent and selective agonist of the mineralocorticoid receptor (MR). This makes it a potential therapeutic agent for the treatment of diseases such as hypertension, congestive heart failure, and diabetes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Synthesis

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate has been a compound of interest in various organic synthesis processes. Molchanov and Tran (2013) reported the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones to methyl 2-benzylidenecyclopropanecarboxylate, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of two diastereoisomers. This highlights its role in synthesizing complex molecular structures (Molchanov & Tran, 2013).

As a Building Block in Drug Discovery

Burkhard and Carreira (2008) emphasized the significance of 2,6-diazaspiro[3.3]heptanes in medicinal chemistry, particularly in arene amination reactions to yield N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. The paper describes a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, underscoring its potential as a structural surrogate of piperazine (Burkhard & Carreira, 2008).

Enhanced Synthesis Techniques

Hamza et al. (2007) detailed a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination of an accessible aldehyde with primary amines or anilines. This process, known for its high yield, is adaptable for both library and large-scale synthesis, indicating the compound's versatility and efficiency in chemical synthesis (Hamza et al., 2007).

In the Synthesis of Spirocyclic Compounds

Spirocyclic compounds are crucial in drug discovery due to their unique three-dimensional structures. Guérot et al. (2011) and Meyers et al. (2009) have respectively reported on the synthesis of novel angular azaspiro[3.3]heptanes and tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the role of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate in crafting spirocyclic frameworks which are foundational in the development of new pharmaceuticals (Guérot et al., 2011), (Meyers et al., 2009).

Eigenschaften

IUPAC Name |

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.C2H2O4/c16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,14H,6-10H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOQOWMRYIXTBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743418 |

Source

|

| Record name | Oxalic acid--benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate | |

CAS RN |

1523606-36-1, 1211517-23-5 |

Source

|

| Record name | 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, phenylmethyl ester, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

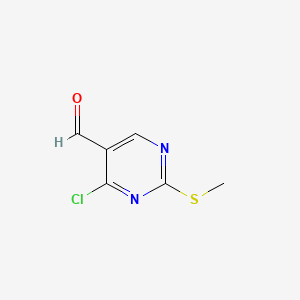

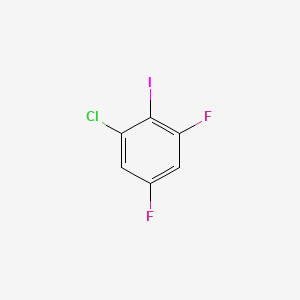

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)

![Tert-butyl 4-(isoxazolo[5,4-c]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B597751.png)